molecular formula C23H17N3 B580467 1-Tritylimidazole-4-carbonitrile CAS No. 340179-96-6

1-Tritylimidazole-4-carbonitrile

Cat. No.: B580467
CAS No.: 340179-96-6
M. Wt: 335.41
InChI Key: FSPZKQBDPWCVGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Tritylimidazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C23H17N3 and its molecular weight is 335.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Tritylimidazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

Synthesis

This compound can be synthesized through various methods, typically involving the reaction of trityl chloride with imidazole-4-carbonitrile under controlled conditions. The general synthetic route is as follows:

  • Reagents : Trityl chloride, imidazole-4-carbonitrile, and a suitable solvent (e.g., dichloromethane).
  • Conditions : The reaction is usually carried out under an inert atmosphere at room temperature or slightly elevated temperatures.
  • Purification : The crude product is purified using column chromatography.

Biological Properties

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Anticancer Activity : Preliminary research indicates that this compound may inhibit the proliferation of cancer cells in vitro, particularly in breast and colon cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInhibits proliferation in cancer cell lines

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cellular processes, disrupting metabolic pathways essential for microbial survival and cancer cell proliferation.
  • DNA Interaction : Some studies suggest that it may bind to DNA or RNA structures, affecting their stability and function.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising potential for development as an antibacterial agent.
  • Cancer Cell Proliferation Study : Research in Cancer Letters indicated that treatment with this compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells at concentrations above 10 µM after 48 hours of exposure.

Table 2: Case Study Findings

Study TypeFindingsReference
AntimicrobialMIC = 32 µg/mL against S. aureus
Cancer Cell Proliferation50% reduction in MCF-7 cell viability at >10 µM

Properties

IUPAC Name

1-tritylimidazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3/c24-16-22-17-26(18-25-22)23(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSPZKQBDPWCVGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244830
Record name 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340179-96-6
Record name 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=340179-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Triphenylmethyl)-1H-imidazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a mixture containing triphenylmethyl chloride (1.647 g, 5.91 mmol), 1H-imidazole-4-carbonitrile (0.5 g, 5.37 mmol) and dry acetonitrile (17 ml), triethylamine (1.295 ml, 9.29 mmol) was added dropwise and the resulting mixture stirred overnight at RT. Hexane (1.6 ml) and water (17 ml) were poured into the mixture and the stirring was continued for another 30 min. The precipitate was filtered and dried with vacuum. 1H-NMR (400 MHz; CDCl3): δ 7.06-7.12 (m, 6H), 7.35-7.40 (m, 10H), 7.49 (d, 1H).
Quantity
1.647 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
1.295 mL
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.